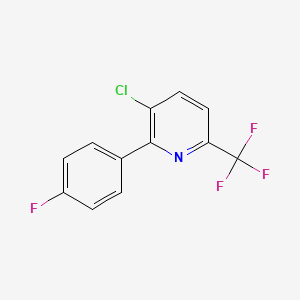

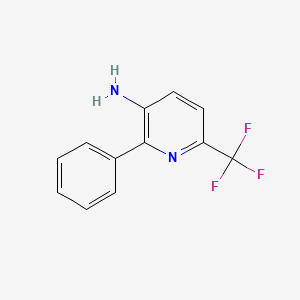

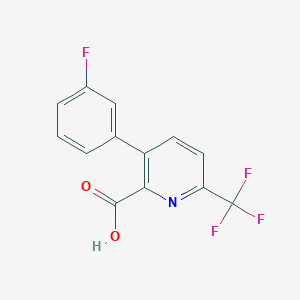

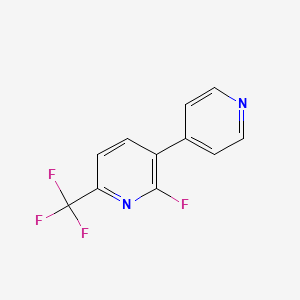

![molecular formula C13H10ClF4N B1391184 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1184977-06-7](/img/structure/B1391184.png)

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride, also known as FTBA, is a novel fluorinated amine that has been gaining attention in the scientific research community due to its wide range of applications. FTBA is a compound that has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic chemistry. This versatile compound has been studied for its ability to act as a catalyst in organic synthesis, a reagent in the synthesis of organic compounds, and a fluorescent dye in biological assays. Furthermore, FTBA has been found to possess a range of biochemical and physiological effects that make it a valuable tool for biomedical research.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

Research shows 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (3F4T) as a high-affinity neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthetic Procedures and Heterocyclic Ring Closure Reactions

3F4T is involved in novel synthetic procedures, including the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers. These derivatives have been successfully synthesized in high yield, leading to the formation of hydroxylamine hydrochloride cyclocondensation products (Colla et al., 1991).

Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines

3F4T is used in the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving a reaction with fluoroacetonitrile and sequential ring closure, producing a variety of derivatives with different steric and electronic demands (Cocconcelli et al., 2010).

Reactions with Tris(trifluoromethyl) Compounds

3F4T is part of novel reactions involving o-nitrosobis(trifluoromethyl)hydroxylamine and tris(trifluoromethyl) compounds, leading to various derivatives. These reactions show unique stoichiometry and suggest new pathways in chemical synthesis (Ang & So, 1982).

Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds

3F4T is recognized by self-assembled aggregates of fluoroalkylated end-capped oligomers. These aggregates can selectively transfer certain compounds from aqueous solutions to organic media, demonstrating potential in the separation and purification processes (Sawada et al., 2000).

Practical Synthesis Applications

3F4T has been synthesized for practical applications, such as in the development of specific imidazol-1-yl compounds. This synthesis involves a series of chemical reactions including N-alkylation and treatment with ammonium acetate in acetic acid (Vaid et al., 2012).

Propriétés

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N.ClH/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17;/h1-7H,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRIOMFJCDHCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.